molecular formula C5H6FN3 B12366369 (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

Cat. No.: B12366369
M. Wt: 127.12 g/mol
InChI Key: YFORLIDWUVMSSQ-WEVVVXLNSA-N
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Description

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine is an organic compound characterized by the presence of a fluorine atom attached to a pyridine ring and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine typically involves the reaction of 3-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom or the hydrazine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    3-fluoropyridine: A precursor in the synthesis of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine.

    Pyridine: The parent compound without the fluorine and hydrazine groups.

    Hydrazine: A simple hydrazine compound without the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydrazine group attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

InChI

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-4H,7H2/b9-5+

InChI Key

YFORLIDWUVMSSQ-WEVVVXLNSA-N

Isomeric SMILES

C1=C/C(=N\N)/N=CC1F

Canonical SMILES

C1=CC(=NN)N=CC1F

Origin of Product

United States

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